Diethyl (2,5-Dichlorophenyl)phosphonate
Description
Diethyl (2,5-dichlorophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a 2,5-dichlorophenyl substituent. This structure confers unique reactivity and physical properties, making it valuable in synthetic chemistry for applications such as phosphorylation reactions and intermediate synthesis. Its synthesis via copper-catalyzed aerobic oxidative/decarboxylative pathways yields a pale yellow oil with a moderate yield of 75% . Key spectral data, including HRMS (m/z: 352.9944 for [M+H]⁺), confirm its structural integrity .
Properties
Molecular Formula |
C10H13Cl2O3P |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1,4-dichloro-2-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
RWEQKQHTDWVCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,5-Dichlorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2,5-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,5-Dichlorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of Diethyl (2,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The physicochemical and synthetic behaviors of diethyl arylphosphonates are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:
Substituent Effects:
- Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents increase melting points due to enhanced intermolecular forces (e.g., 4w: 240°C vs. 4s: 201°C) . However, positional isomerism plays a critical role; the 2,5-dichloro derivative remains an oil , whereas 3,5-dichloro analogs crystallize as solids .
- Electron-Donating Groups (OCH₃) : Methoxy groups reduce crystallinity, as seen in compound 16, which is a viscous oil despite its trimethoxy substitution .
Analytical Characterization
- NMR Trends : Aromatic protons in dichloro derivatives (e.g., 4w: δ 7.58 ; target compound: δ 7.58 ) exhibit similar shifts, confirming consistent electronic environments.
- Mass Spectrometry : HRMS data for the 2,5-dichloro derivative (m/z: 352.9944) align with calculated values, ensuring structural accuracy .
Functional Group Compatibility
- Phosphonate Esters : All analogs retain the diethyl phosphonate backbone, enabling similar reactivity in nucleophilic substitutions.
- Ketone Derivatives : Compounds like 16 incorporate a 2-oxoethyl group, expanding utility in ketone-based reactions .
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